molecular formula C10H9ClN2O3 B8063268 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl

Cat. No. B8063268
M. Wt: 240.64 g/mol
InChI Key: QHLICZGTVDTAKX-UHFFFAOYSA-N
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Description

The compound “5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hcl” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of a carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a hydroxy group (-OH) attached suggests that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The presence of a carboxylic acid group and a phenyl group in the compound suggests that it might be synthesized from a suitably substituted diketone and a phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, and a carboxylic acid group. The relative positions of these groups in the molecule could have a significant effect on its properties .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might be expected to undergo reactions typical of pyrazoles, such as electrophilic substitution at the nitrogen atoms or the carbon atoms of the pyrazole ring . The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the carboxylic acid group. For example, the compound might be expected to show some degree of acidity due to the carboxylic acid group .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrazole derivatives have been found to have biological activity, including activity as enzyme inhibitors or receptor ligands .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of pyrazole derivatives is a very active area of research, with many potential applications in medicinal chemistry and other areas. Future research on this compound might focus on exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.ClH/c13-7-3-1-2-6(4-7)8-5-9(10(14)15)12-11-8;/h1-5,13H,(H,11,12)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLICZGTVDTAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

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